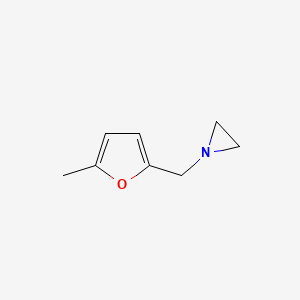
1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate, also known as EMDPC, is an organic compound belonging to the class of pyrrolidines. It is a colorless, crystalline solid with a melting point of 86-87 °C. EMDPC has a wide range of applications in the field of chemistry and it has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Indole Derivatives Synthesis
Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have diverse biological activities. Researchers have explored novel methods for synthesizing indoles, including their incorporation into selected alkaloids . The compound could serve as a precursor for indole derivatives, contributing to drug discovery and development.
Antiproliferative Activity
Indole derivatives have demonstrated antiproliferative effects against cancer cells. Researchers have synthesized pyrimidine-derived indole ribonucleosides with potential antiproliferative activity . Investigating the impact of your compound on cell growth and viability could be an exciting avenue for further research.
Carbocyanine Dye Synthesis
1-Ethyl 2-methyl ®-pyrrolidine-1,2-dicarboxylate can serve as a precursor in the synthesis of carbocyanine dyes. These dyes find applications in fluorescence imaging, staining, and labeling studies . Investigate its role in dye development.
Propiedades
IUPAC Name |
1-O-ethyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWGTZNCRJOYQK-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723781 |
Source


|
| Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl 2-methyl (R)-pyrrolidine-1,2-dicarboxylate | |
CAS RN |
185246-66-6 |
Source


|
| Record name | 1-Ethyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)
![5H,7H-6-Oxa-2,3,4a,7a-tetraazacyclopenta[cd]indene](/img/structure/B575146.png)
![Cyclopentanecarboxylic acid, 3-(hydroxyimino)-, [S-(Z)]- (9CI)](/img/no-structure.png)

![1'H,3'H-Spiro[azetidine-2,2'-pyrrolo[1,2-a]benzimidazole]](/img/structure/B575153.png)


![Methyl 2-[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-2-pyridin-3-ylacetate](/img/structure/B575159.png)

